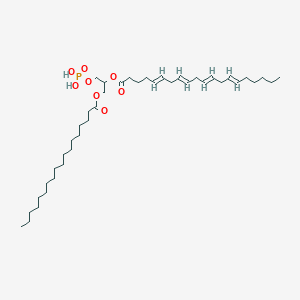
(1-octadecanoyloxy-3-phosphonooxypropan-2-yl) (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-octadecanoyloxy-3-phosphonooxypropan-2-yl) (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate, commonly known as O-PAP-ETE, is a phospholipid derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including drug delivery, gene therapy, and cancer treatment. O-PAP-ETE is a synthetic compound that is composed of a phosphonate head group, a glycerol backbone, and a polyunsaturated fatty acid tail.
Mecanismo De Acción
The mechanism of action of O-PAP-ETE is not fully understood, but it is believed to be related to its ability to interact with cell membranes. O-PAP-ETE can insert itself into cell membranes, altering their fluidity and permeability. This can lead to changes in cell signaling pathways and gene expression, ultimately leading to the observed biological effects of O-PAP-ETE.
Biochemical and Physiological Effects:
O-PAP-ETE has been shown to have a variety of biochemical and physiological effects, including enhancing drug delivery, improving gene therapy, and inducing apoptosis in cancer cells. Additionally, O-PAP-ETE has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of O-PAP-ETE is its ability to enhance the delivery of therapeutic agents to target cells. Additionally, O-PAP-ETE has been shown to be biocompatible and non-toxic, making it a safe option for use in lab experiments. However, one limitation of O-PAP-ETE is its relatively high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on O-PAP-ETE. One area of interest is the development of new synthesis methods that can increase the yield and purity of the final product. Additionally, further investigation into the mechanism of action of O-PAP-ETE is needed to fully understand its biological effects. Moreover, O-PAP-ETE could be further explored for its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Finally, the use of O-PAP-ETE in combination with other therapeutic agents could be investigated to determine its potential synergistic effects.
In conclusion, O-PAP-ETE is a synthetic phospholipid derivative that has potential applications in drug delivery, gene therapy, and cancer treatment. O-PAP-ETE has been shown to enhance the delivery of therapeutic agents to target cells, improve gene therapy, induce apoptosis in cancer cells, and have anti-inflammatory properties. Although O-PAP-ETE has some limitations, it remains a promising compound for future research.
Métodos De Síntesis
O-PAP-ETE can be synthesized through a multi-step process that involves the reaction of glycidol with phosphorus oxychloride, followed by the addition of icosapentaenoic acid and stearic acid. The resulting product is then purified through column chromatography to obtain pure O-PAP-ETE. This synthesis method has been optimized to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
O-PAP-ETE has been widely studied for its potential applications in various fields, including drug delivery, gene therapy, and cancer treatment. O-PAP-ETE has been shown to enhance the delivery of therapeutic agents to target cells by increasing their solubility and stability. Additionally, O-PAP-ETE has been used as a carrier for gene therapy, allowing for the efficient delivery of genes to target cells. Moreover, O-PAP-ETE has been investigated for its anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.
Propiedades
Número CAS |
119904-30-2 |
|---|---|
Nombre del producto |
(1-octadecanoyloxy-3-phosphonooxypropan-2-yl) (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
Fórmula molecular |
C41H73O8P |
Peso molecular |
725 g/mol |
Nombre IUPAC |
(1-octadecanoyloxy-3-phosphonooxypropan-2-yl) (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C41H73O8P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(43)49-39(38-48-50(44,45)46)37-47-40(42)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H2,44,45,46)/b13-11+,19-17+,24-22+,30-28+ |
Clave InChI |
AXJKOPKPNZMCIN-IOLLQWDPSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Sinónimos |
1-SAPA 1-stearoyl-2-arachidonoylphosphatidic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B218878.png)


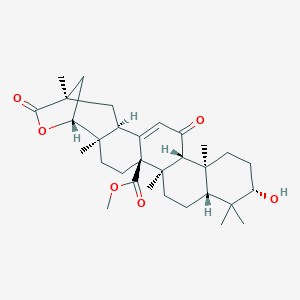
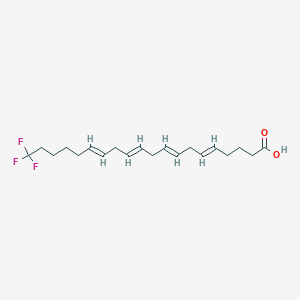
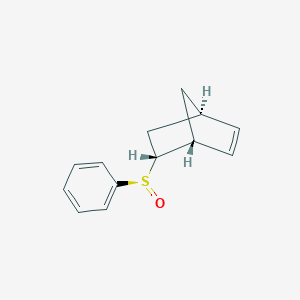

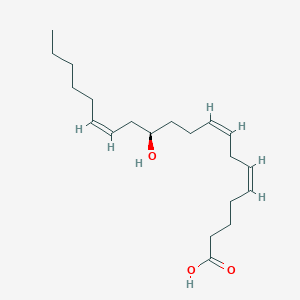
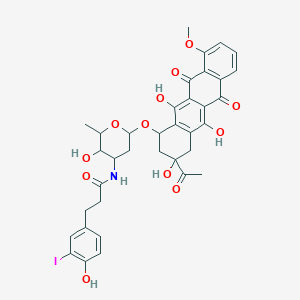

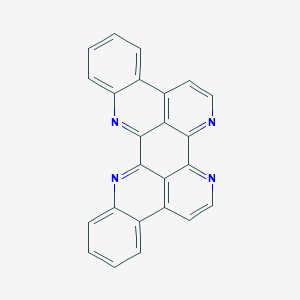
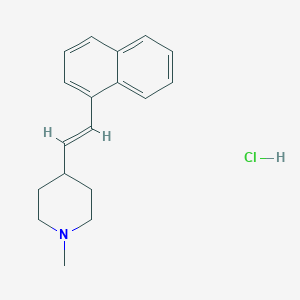
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B218996.png)